Cas no 1783937-64-3 (2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine)
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
- F77122
- BS-47831
- 2-bromo-5-(1,2,4-triazol-1-yl)pyridine
- 1783937-64-3
-
- MDL: MFCD32852012
- Inchi: 1S/C7H5BrN4/c8-7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H
- InChI Key: UPWCABSGGKKELR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)N1C=NC=N1
Computed Properties
- Exact Mass: 223.96976g/mol
- Monoisotopic Mass: 223.96976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.6
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D783018-1g |
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 95% | 1g |
$385 | 2024-08-03 | |
| Cooke Chemical | BD9533655-100mg |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 100mg |
RMB 540.80 | 2025-02-21 | |
| Cooke Chemical | BD9533655-250mg |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 250mg |
RMB 916.80 | 2025-02-21 | |
| Cooke Chemical | BD9533655-1g |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 1g |
RMB 2468.00 | 2025-02-21 | |
| Ambeed | A1512101-100mg |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 100mg |
$94.0 | 2025-02-28 | |
| Ambeed | A1512101-250mg |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 250mg |
$155.0 | 2025-02-28 | |
| Ambeed | A1512101-1g |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 1g |
$431.0 | 2025-02-28 | |
| eNovation Chemicals LLC | D783018-1g |
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 95% | 1g |
$385 | 2025-02-22 | |
| Aaron | AR01KHPH-100mg |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 100mg |
$108.00 | 2025-02-12 | |
| Aaron | AR01KHPH-250mg |
2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine |
1783937-64-3 | 98% | 250mg |
$182.00 | 2025-02-12 |
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Suppliers
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
Recent Advances in the Application of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This heterocyclic compound, featuring both a bromo-substituted pyridine and a 1,2,4-triazole moiety, offers unique reactivity and binding properties that make it valuable in medicinal chemistry. Recent studies have explored its utility in fragment-based drug design and as a building block for targeted covalent inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 1783937-64-3 as a precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo group for Suzuki-Miyaura cross-coupling reactions, while the triazole moiety participated in hydrogen bonding interactions with key residues in the BTK active site. The resulting compounds showed improved selectivity profiles compared to earlier generation inhibitors, with IC50 values in the low nanomolar range against BTK while maintaining >100-fold selectivity against other kinases in the panel.
In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) the use of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine as a core structure for developing novel antifungals targeting CYP51. The electron-withdrawing properties of the bromo group and the metal-coordinating ability of the triazole were crucial for binding to the heme iron in fungal CYP51. Several derivatives showed potent activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.25-2 μg/mL, while demonstrating low cytotoxicity against mammalian cells.
Recent advances in synthetic methodology have also expanded the utility of this compound. A Nature Communications paper (2023) described a photoredox-catalyzed C-H functionalization approach that allows direct modification of the pyridine ring without requiring protection of the triazole moiety. This breakthrough enables more efficient derivatization of 1783937-64-3 for high-throughput screening and structure-activity relationship studies.
From a safety and pharmacokinetic perspective, metabolism studies of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine derivatives have revealed interesting patterns. The bromo group appears to slow oxidative metabolism at the 5-position of the pyridine ring, while the triazole moiety undergoes minimal biotransformation. This metabolic stability, combined with generally favorable solubility profiles (measured logP values typically 1.5-2.5), makes derivatives of this scaffold promising candidates for further development.
Looking forward, several pharmaceutical companies have included 1783937-64-3 in their fragment libraries for protein degradation research, particularly for PROTAC design. The compound's ability to simultaneously engage in hydrophobic interactions (via the bromopyridine) and hydrogen bonding (via the triazole) makes it particularly suitable for forming ternary complexes between target proteins and E3 ubiquitin ligases. Early results from these programs are expected to be published in late 2024.
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